molecular formula C13H17N5O2 B7045375 ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate

ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate

Cat. No.: B7045375
M. Wt: 275.31 g/mol
InChI Key: RDJGTNHEZJMDNM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrazole moiety and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.

    Substitution on the Pyrimidine Ring: The next step involves the introduction of the pyrazole moiety onto the pyrimidine ring. This is typically done through a nucleophilic substitution reaction where the pyrazole acts as a nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group on the pyrimidine ring with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate can be compared with other pyrimidine and pyrazole derivatives:

    Similar Compounds: Compounds such as 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine and this compound.

    Uniqueness: The presence of both pyrazole and pyrimidine rings in a single molecule, along with the ethyl ester group, makes this compound unique. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-2-[methyl(1H-pyrazol-4-ylmethyl)amino]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-20-12(19)11-7-14-13(17-9(11)2)18(3)8-10-5-15-16-6-10/h5-7H,4,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJGTNHEZJMDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N(C)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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